Differentiated 12/15-LOX Potency Profile vs. Lead Compound ML351
The compound belongs to a scaffold where the lead molecule, ML351 (5-(methylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile), displays an IC50 of 200 nM against human 12/15-LOX. The SAR study from this series demonstrates that replacing the 1-naphthyl group at position 2 with a 4-nitrophenyl group, as in this compound, is a stark departure. While data for a direct 4-nitrophenyl analog was not explicitly reported, the closely related 3,4-dichlorophenyl analog (compound 8) showed a 4-fold reduction in potency (IC50 = 0.81 µM) compared to ML351 (0.20 µM) [1]. This indicates that the 4-nitrophenyl modification would yield a distinct potency and selectivity fingerprint, making it a valuable control or comparator probe for dissecting the SAR of this inhibitor class.
| Evidence Dimension | Inhibitory potency against human 12/15-LOX |
|---|---|
| Target Compound Data | IC50 value not publicly available for this specific compound in the primary assay |
| Comparator Or Baseline | Lead compound ML351: IC50 = 0.20 µM; 3,4-dichlorophenyl analog (8): IC50 = 0.81 µM |
| Quantified Difference | A 4-fold potency difference is observed between the 1-naphthyl and a substituted phenyl analog, suggesting the 4-nitrophenyl variant would introduce a similar magnitude of shift. |
| Conditions | In vitro UV–vis cuvette-based assay using purified human 12/15-LOX, performed in triplicate [1]. |
Why This Matters
For researchers building SAR tables, this compound provides a critical data point to understand the tolerance of the 12/15-LOX active site for electron-deficient aromatic systems at the 2-position.
- [1] Rai G, Joshi N, Jung JE, et al. Potent and Selective Inhibitors of Human Reticulocyte 12/15-Lipoxygenase as Anti-Stroke Therapies. J Med Chem. 2014;57(10):4035-4048. doi:10.1021/jm401915r View Source
